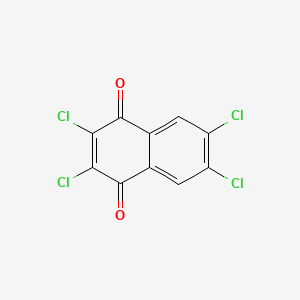

2,3,6,7-Tetrachloronaphthalene-1,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,6,7-tetrachloronaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Cl4O2/c11-5-1-3-4(2-6(5)12)10(16)8(14)7(13)9(3)15/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHBAPGYFHJNAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)C(=O)C(=C(C2=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Cl4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326309 | |

| Record name | 2,3,6,7-tetrachloronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90948-25-7 | |

| Record name | NSC526634 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,6,7-tetrachloronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Naphthalene 1,4 Diones Within Modern Chemical Synthesis and Theory

The naphthalene-1,4-dione skeleton, commonly known as a naphthoquinone, is a privileged structure in organic chemistry. These compounds are not merely synthetic curiosities but are found in a variety of natural products and serve as versatile building blocks for more complex molecules. Their chemical significance is rooted in their rich reactivity, which includes Michael additions and nucleophilic substitution reactions, allowing for extensive functionalization of the naphthalene (B1677914) core.

The dione (B5365651) functionality imparts electrophilic character to the quinone ring, making it susceptible to attack by a wide range of nucleophiles. This reactivity has been harnessed to create extensive libraries of derivatives. nih.govmdpi.com For instance, the chlorine atoms in chloro-substituted naphthoquinones can act as leaving groups, enabling the introduction of amino, alkoxy, and other functional groups. nih.gov This synthetic flexibility is a cornerstone of their application in medicinal chemistry and materials science. Many naphthoquinone derivatives have been investigated for a wide array of biological activities. nih.govmdpi.com The development of novel synthetic methodologies to access functionalized naphthoquinones remains an active area of research, driven by the quest for new therapeutic agents and advanced materials. mdpi.com

Table 1: Common Reactions of the Naphthalene-1,4-dione Core

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Et₃N or K₂CO₃ | Replacement of a halogen substituent with an amino group. | nih.gov |

| Michael Addition | Tryptophan or Dopamine | Addition of the nucleophile to the quinonoid ring. | nih.gov |

| Click Chemistry | Alkyl/Aryl Azides | Formation of 1,2,3-triazole-1,4-naphthoquinone conjugates. | mdpi.com |

Significance of Halogenated Naphthalene Derivatives in Advanced Chemical Research

The introduction of halogen atoms onto a naphthalene (B1677914) core profoundly alters its physicochemical properties. Halogenation, particularly chlorination, increases the molecular weight and lipophilicity of the parent naphthalene. More importantly, the electron-withdrawing nature of chlorine atoms modifies the electronic landscape of the aromatic system, influencing its reactivity and intermolecular interactions.

Overview of Principal Research Trajectories for 2,3,6,7 Tetrachloronaphthalene 1,4 Dione

Classical Synthetic Pathways and Underlying Reaction Mechanisms

The classical synthesis of polychlorinated aromatic compounds, including this compound, typically relies on direct electrophilic halogenation under forcing conditions. While specific literature for the direct synthesis of this exact isomer is scarce, a plausible and established pathway can be inferred from analogous syntheses of related polyhalogenated naphthalene cores.

A primary classical route involves the exhaustive chlorination of a suitable naphthalene precursor, such as 1,4-naphthoquinone (B94277) itself. The reaction mechanism is a series of electrophilic aromatic substitutions. The quinone carbonyl groups are deactivating and ortho-, para-directing to the benzenoid ring, while being meta-directing on the quinoid ring. However, under harsh conditions with a Lewis acid catalyst and excess chlorinating agent (e.g., Cl₂, SO₂Cl₂), substitution can be forced onto the less reactive positions.

The underlying mechanism proceeds as follows:

Activation of Chlorine: A Lewis acid catalyst (e.g., FeCl₃, AlCl₃) polarizes the Cl-Cl bond, generating a potent electrophile, Cl⁺.

Electrophilic Attack: The electrophile attacks the π-system of the naphthalene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Rearomatization: A base (e.g., Cl⁻) abstracts a proton from the carbon bearing the new chlorine atom, restoring the aromaticity of the ring.

This process is repeated. Achieving the specific 2,3,6,7-tetrachloro substitution pattern is challenging due to the directing effects of the existing substituents. The initial chlorination of 1,4-naphthoquinone typically yields 2-chloro- and 2,3-dichloro-1,4-naphthoquinone. google.com Pushing the reaction further to achieve tetrachlorination, particularly on both rings, requires high temperatures and prolonged reaction times, often leading to a mixture of isomers and over-chlorinated products.

Another classical approach involves the photochemical chlorination of naphthalene to produce various naphthalene tetrachloride (tetrachlorotetralin) isomers. rsc.org These saturated intermediates can then be subjected to dehydrochlorination using a base to reintroduce the aromatic rings, followed by oxidation of the resulting tetrachloronaphthalene to the desired 1,4-dione using a strong oxidizing agent like chromium trioxide. wikipedia.org However, controlling the regiochemistry of both the initial chlorination and subsequent elimination steps is a significant hurdle.

Modernized and Green Chemistry Protocols for Synthesis

Modern synthetic chemistry emphasizes the principles of green chemistry, aiming for higher efficiency, reduced waste, and the use of less hazardous materials. nih.govjddhs.com While no specific green protocols for this compound are documented, modernized approaches can be proposed based on advancements in catalysis and reaction media.

A greener approach to chlorination would involve replacing stoichiometric Lewis acids with recyclable catalysts. For instance, metal-catalyzed C-H activation could offer a more selective and efficient route. nih.gov While electrophilic chlorination of naphthalene with catalysts like copper(II) chloride has been studied, it typically shows a strong preference for the 1- and 4-positions, making it unsuitable for the desired 2,3,6,7-pattern without specifically designed directing groups. researchgate.net

The use of alternative, less hazardous solvents is a key aspect of green chemistry. A patented method for the synthesis of 2,3-dichloro-1,4-naphthoquinone utilizes an aqueous solution, thereby avoiding the need for organic solvent recovery and reducing volatile emissions. google.com Extending such aqueous-based methodologies to produce the tetrachloro derivative could represent a significant green advancement.

Furthermore, energy efficiency can be improved by using microwave irradiation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the functionalization of naphthoquinones, such as in hydrodechlorination reactions using aqueous hydriodic acid. rsc.org Applying this technology to catalytic chlorination could potentially reduce the high energy costs and prolonged reaction times associated with classical methods.

| Green Chemistry Principle | Potential Application to Synthesis |

| Catalysis | Use of recyclable solid acid catalysts or transition metal catalysts to improve regioselectivity and reduce waste from stoichiometric Lewis acids. |

| Safer Solvents | Employing aqueous media or supercritical CO₂ as reaction solvents to replace hazardous chlorinated solvents or high-boiling point aromatics like nitrobenzene. google.comnih.gov |

| Energy Efficiency | Utilizing microwave irradiation or flow chemistry to shorten reaction times and lower the energy input compared to prolonged heating in classical methods. jddhs.comrsc.org |

| Atom Economy | Designing syntheses that incorporate the maximum number of atoms from reactants into the final product, for example, through direct C-H functionalization rather than multi-step pathways. |

Regioselective and Stereoselective Considerations in Synthetic Routes

For the synthesis of this compound, stereoselectivity is not a consideration, as the target molecule is planar and achiral.

Regioselectivity, however, is the paramount challenge. The 2,3,6,7-substitution pattern is electronically disfavored in standard electrophilic aromatic substitution reactions on the naphthalene core. nih.govresearchgate.net

On Naphthalene: Electrophilic attack preferentially occurs at the α-positions (1, 4, 5, 8) due to the formation of a more stable carbocation intermediate where aromaticity is maintained in the adjacent ring. researchgate.net

On 1,4-Naphthoquinone: The quinone ring is highly electron-deficient and generally resistant to electrophilic attack. The benzenoid ring is more reactive, but the carbonyl groups direct incoming electrophiles away from the 6- and 7- (beta) positions.

Therefore, achieving the 2,3,6,7-pattern cannot be easily accomplished through regiocontrolled, stepwise electrophilic additions. Synthetic strategies must instead rely on:

Exhaustive Halogenation: Forcing the chlorination to proceed at all available positions under harsh conditions, followed by separation of the desired isomer. This approach sacrifices selectivity for completeness.

The importance of regiocontrol is also evident in the subsequent reactions of the target molecule. Studies on the analogous 2,3,6,7-tetrabromonaphthalene diimide have shown that the regioselectivity of nucleophilic substitution can be precisely controlled by the choice of solvent and additives, leading to distinct diamino-dibromo isomers. nih.gov This highlights that the 2,3,6,7-tetrahalo framework provides a unique electronic landscape that can be exploited for regioselective derivatization.

Derivatization Strategies and Analogue Synthesis via Functional Group Interconversions

The electron-deficient nature of the this compound core, enhanced by four electron-withdrawing chlorine atoms and two carbonyl groups, makes it an excellent substrate for derivatization via nucleophilic aromatic substitution (SNAr). This is the primary strategy for generating analogues. The chlorine atoms can be displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups.

The reaction mechanism involves the attack of a nucleophile on one of the electron-poor, chlorine-bearing carbons. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the quinone system and onto the oxygen atoms of the carbonyl groups. Subsequent expulsion of the chloride leaving group re-establishes the aromatic system, yielding the substituted product.

Commonly used nucleophiles include:

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) to yield aminonaphthoquinones. mdpi.com

O-Nucleophiles: Alkoxides, phenoxides, and water (hydrolysis) to produce ether or hydroxy derivatives. doi.org

S-Nucleophiles: Thiols and thiolates to generate thionaphthoquinones. researchgate.net

The high degree of chlorination allows for sequential and potentially regioselective substitutions. By controlling the stoichiometry of the nucleophile and the reaction conditions, it is possible to replace one, two, or more chlorine atoms, leading to a library of new compounds. For example, similar dihalonaphthoquinones are well-established precursors for a variety of pharmacologically active derivatives. mdpi.com

Table of Derivatization Reactions

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Potential Analogue Class |

|---|---|---|---|

| Nitrogen | Aniline (B41778), Morpholine | -NR₂ | Amino-trichloronaphthoquinones |

| Oxygen | Sodium Methoxide, Phenol | -OR | Alkoxy/Aryloxy-trichloronaphthoquinones |

| Sulfur | Thiophenol | -SR | Thioether-trichloronaphthoquinones |

| Halogen | Potassium Fluoride (Halex reaction) | -F | Fluorochloro-naphthoquinones |

Chemoenzymatic and Biocatalytic Pathways for Structural Modification

The application of chemoenzymatic and biocatalytic methods for the synthesis or modification of highly chlorinated compounds like this compound is an emerging but largely unexplored field. Currently, no specific enzymatic pathways for its direct synthesis have been reported.

However, the broader field of enzymatic halogenation offers intriguing future possibilities. nih.gov Halogenase enzymes, which are responsible for the biosynthesis of thousands of halogenated natural products, could potentially overcome the significant regioselectivity challenges of classical chemical synthesis. frontiersin.orgresearchgate.net

Flavin-Dependent Halogenases (FDHs): These enzymes are known for their remarkable ability to perform highly selective electrophilic halogenation on electron-rich aromatic substrates. frontiersin.org While their natural substrates are typically activated (e.g., tryptophan, phenols), enzyme engineering could potentially adapt them for less activated cores.

Haloperoxidases: These enzymes generate a reactive hypohalous acid (e.g., HOCl) from peroxide and a halide salt. While generally less regioselective than FDHs, they have been used to create chlorinated analogues of naphthalene. nih.gov

While the direct enzymatic synthesis remains a future goal, biocatalysis could be more immediately applicable to the derivatization of the tetrachloronaphthoquinone core. For instance, enzymes such as laccases have been used to catalyze C-S bond formation on naphthoquinone scaffolds under mild, green conditions (aqueous buffer, open to air). researchgate.net Such methods could be adapted to modify the target molecule or its less-halogenated precursors, combining the strengths of chemical and enzymatic synthesis. This chemoenzymatic approach could provide access to novel analogues that are difficult to obtain through purely chemical means.

Electron Transfer and Redox Chemistry of the Quinone Moiety

The quinone unit of this compound is a highly active center for electron transfer reactions, a characteristic feature of quinone chemistry. This reactivity allows the molecule to participate in both single and two-electron transfer processes, leading to the formation of various redox states.

The acceptance of a single electron by the quinone moiety results in the formation of a resonance-stabilized semiquinone radical anion. mdpi.com This process is a crucial step in many biological and chemical systems where quinones are involved in electron transport chains. The stability of the resulting radical is influenced by the delocalization of the unpaired electron across the aromatic system. The presence of four electron-withdrawing chlorine atoms on the naphthalene ring is expected to increase the electron affinity of the quinone, thereby facilitating this single electron transfer.

Table 1: Key Species in the Single Electron Transfer of this compound

| Species | Description | Key Features |

| This compound | The neutral quinone | Electrophilic, readily accepts an electron |

| Semiquinone Radical Anion | Formed by the addition of one electron | Paramagnetic, resonance-stabilized |

This propensity for radical formation suggests that this compound can participate in radical-mediated reaction pathways. mdpi.com

The addition of a second electron to the semiquinone radical anion, often accompanied by protonation, leads to the formation of the corresponding hydroquinone (B1673460). This two-electron reduction is a reversible process, and the resulting 2,3,6,7-tetrachloronaphthalene-1,4-dihydroxynaphthalene (a hydroquinone) can be readily oxidized back to the parent quinone. This interconversion between the quinone and hydroquinone forms is a fundamental aspect of quinone chemistry and is central to their role as redox mediators. rsc.org

Table 2: Quinone/Hydroquinone Interconversion

| Redox State | Structure | Oxidation State of Quinone Moiety |

| Quinone | This compound | Oxidized |

| Hydroquinone | 2,3,6,7-Tetrachloronaphthalene-1,4-diol | Reduced |

Nucleophilic Aromatic Substitution Reactions on the Chlorinated Naphthalene Scaffold

The presence of four chlorine atoms on the naphthalene ring, activated by the electron-withdrawing quinone moiety, renders the aromatic scaffold susceptible to nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgmasterorganicchemistry.com In this type of reaction, a nucleophile replaces one or more of the chlorine atoms.

The mechanism of SNAr reactions typically involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The rate of these reactions is significantly enhanced by the presence of strong electron-withdrawing groups, such as the carbonyl groups of the quinone, which can stabilize the negative charge of the intermediate. masterorganicchemistry.com The reaction can proceed in a stepwise or a concerted manner, depending on the specific reactants and conditions. nih.govnih.gov

A variety of nucleophiles can potentially displace the chlorine atoms, including amines, alkoxides, and thiolates, leading to a diverse range of substituted naphthalene-1,4-dione derivatives. The regioselectivity of the substitution will be influenced by the relative positions of the chlorine atoms and the activating quinone group.

Electrophilic Addition and Substitution Reactions on the Quinone Ring

Electrophilic addition reactions typically involve the attack of an electrophile on an electron-rich π system, such as an alkene. wikipedia.orgfirsthope.co.inchemistrysteps.comlibretexts.orgyoutube.com However, the quinone ring in this compound is electron-deficient due to the presence of the two carbonyl groups. This electronic character makes the quinone ring a poor substrate for electrophilic attack.

While not a favored reaction pathway, under forcing conditions or with highly reactive electrophiles, electrophilic addition might occur. Such reactions would likely require harsh conditions and may lead to a mixture of products. Electrophilic aromatic substitution on the naphthalene ring is also highly unlikely due to the deactivating effect of both the chlorine atoms and the quinone functionality.

Cycloaddition Reactions and Pericyclic Transformations Involving the Dione (B5365651) System

The dione system of this compound can participate in cycloaddition reactions, a class of pericyclic reactions that are valuable in organic synthesis for the construction of cyclic compounds. Quinones can act as dienophiles or heterodienes in Diels-Alder reactions, a type of [4+2] cycloaddition. researchgate.netias.ac.innih.govacs.org

Given the electron-deficient nature of the quinone ring, it is expected to be a reactive dienophile in reactions with electron-rich dienes. The stereochemistry and regioselectivity of such cycloadditions would be governed by the principles of orbital symmetry and steric interactions. Furthermore, the dione system could potentially engage in other types of cycloadditions, such as [2+2] photocycloadditions upon irradiation.

Radical Reactions and Their Mechanistic Propagation

As established in the discussion of its redox chemistry, this compound can readily form radical intermediates. mdpi.com These radicals can initiate and propagate chain reactions. libretexts.org The initiation step can be triggered by light, heat, or a chemical initiator, leading to the formation of a radical species. libretexts.orgmasterorganicchemistry.com

In the propagation phase, the initially formed radical can react with other molecules to generate new radicals, thus continuing the chain reaction. libretexts.org For instance, a radical could abstract a hydrogen atom from a suitable donor or add to an unsaturated bond. Termination of the radical chain occurs when two radicals combine to form a stable, non-radical product. libretexts.org The specific pathways of radical reactions involving this compound would depend on the reaction conditions and the other species present in the reaction mixture.

Photochemical and Photophysical Reactivity Pathways

While specific experimental studies on the photochemical and photophysical pathways of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established behavior of related 1,4-naphthoquinone derivatives. The presence of the α,β-unsaturated ketone chromophore and the heavy chlorine atoms are expected to significantly influence its excited-state dynamics.

Upon absorption of ultraviolet or visible light, this compound is expected to be promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Due to the presence of the carbonyl groups, this initial excitation is likely to be an n→π* transition. Subsequently, the molecule can undergo several competing photophysical and photochemical processes:

Intersystem Crossing (ISC): The presence of chlorine atoms, known to enhance spin-orbit coupling (the heavy-atom effect), would facilitate efficient intersystem crossing from the initially formed excited singlet state (S₁) to a lower-energy triplet state (T₁). This process is typically very fast for halogenated quinones, leading to a high triplet quantum yield. The triplet state is expected to be the primary photoactive species for this compound.

Phosphorescence: From the triplet state, the molecule can decay back to the ground state via the emission of light, a process known as phosphorescence. However, for many quinones in solution at room temperature, this radiative decay pathway is often inefficient compared to non-radiative decay and chemical reactions.

Non-radiative Decay: The excited triplet state can return to the ground state through non-radiative pathways, dissipating the absorbed energy as heat to the surrounding solvent molecules.

Photochemical Reactions: The triplet state of 1,4-naphthoquinones is known to be highly reactive and can participate in various photochemical reactions. For this compound, potential photoreactions include:

Hydrogen Abstraction: The electrophilic oxygen atoms of the triplet carbonyl groups can abstract hydrogen atoms from suitable donor molecules (e.g., solvents, substrates) to form a semiquinone radical.

Photoacylation: In the presence of aldehydes, 1,4-naphthoquinones can undergo photoacylation reactions to form acylated hydroquinones. mdpi.com

Nucleophilic Addition: The triplet state of 1,4-naphthoquinone can react with water via nucleophilic addition, initiating further transformations. mdpi.com

The specific pathways and their efficiencies for this compound would be dependent on factors such as the excitation wavelength, solvent polarity, and the presence of other reactive species.

Formation and Characterization of Charge-Transfer Complexes

This compound, with its electron-deficient aromatic system substituted with four strongly electron-withdrawing chlorine atoms and two carbonyl groups, is expected to be a potent electron acceptor (π-acid). This characteristic allows it to form charge-transfer (CT) complexes with a variety of electron-donating molecules (π-bases).

Donor-Acceptor Interactions and Electronic Structure Perturbations

The formation of a charge-transfer complex involves the interaction between the highest occupied molecular orbital (HOMO) of the electron donor and the lowest unoccupied molecular orbital (LUMO) of the electron acceptor, this compound. This interaction leads to a partial transfer of electron density from the donor to the acceptor, resulting in a new molecular entity with altered electronic properties.

The strength of this donor-acceptor interaction is influenced by:

Electron Affinity of the Acceptor: The high electron affinity of this compound, enhanced by the cumulative electron-withdrawing effects of the chloro and carbonyl substituents, makes it a strong acceptor. A study on related 1,4-naphthoquinone acceptors determined the electron affinity of 2,3,5,6-tetrachloro-7-nitro-1,4-naphthoquinone to be 1.30 eV, indicating a strong π-acid character. rsc.org It is expected that this compound would possess a similarly high electron affinity.

Ionization Potential of the Donor: Molecules with low ionization potentials, such as polycyclic aromatic hydrocarbons (e.g., pyrene, anthracene), aniline derivatives, and other electron-rich aromatic and heteroaromatic compounds, are effective donors for forming CT complexes with strong acceptors. mdpi.comnih.gov

Solvent Polarity: The stability of the charge-transfer complex can be influenced by the polarity of the solvent.

Upon complexation, the electronic structure of both the donor and acceptor molecules are perturbed. The partial transfer of charge from the donor's HOMO to the acceptor's LUMO results in a new, lower-energy electronic transition, which is characteristic of the charge-transfer complex.

Spectroscopic Signatures of Charge-Transfer Complexation

The formation of a charge-transfer complex between this compound and an electron donor gives rise to distinct spectroscopic features, primarily in the UV-visible and infrared regions.

UV-Visible Spectroscopy: The most prominent evidence for the formation of a CT complex is the appearance of a new, broad, and often intense absorption band in the visible region of the electronic spectrum. This band, known as the charge-transfer band, is not present in the spectra of the individual donor or acceptor molecules. The energy of this transition (hν_CT) is directly related to the ionization potential of the donor (I_D) and the electron affinity of the acceptor (E_A). For a series of donors with a common acceptor, a linear relationship is often observed between the energy of the CT band and the ionization potential of the donors.

Infrared (IR) Spectroscopy: The formation of a CT complex can also induce changes in the vibrational frequencies of both the donor and acceptor molecules. For this compound, the C=O and C-Cl stretching frequencies are expected to shift to lower wavenumbers upon complexation. This shift is due to the increased electron density in the π* antibonding orbitals of the acceptor, which weakens the respective bonds.

Table of Spectroscopic Data for a Related Charge-Transfer Complex

While specific data for this compound is limited, the following table presents data for the charge-transfer complex of the structurally similar acceptor, 2,3,5,6-tetrachloro-7-nitro-1,4-naphthoquinone, with hexamethylbenzene (B147005) as the donor. rsc.org This provides a valuable reference for the expected spectroscopic characteristics.

| Acceptor | Donor | Solvent | Charge-Transfer Band (λ_max, nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Association Constant (K, L mol⁻¹) | Enthalpy of Formation (-ΔH°, kcal mol⁻¹) |

| 2,3,5,6-Tetrachloro-7-nitro-1,4-naphthoquinone | Hexamethylbenzene | Dichloromethane | 530 | 3400 | 8.5 | 4.2 |

This data illustrates the formation of a stable charge-transfer complex with a distinct absorption in the visible region. Similar behavior is anticipated for this compound when complexed with suitable electron donors.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of molecular properties by solving the Schrödinger equation. These methods, which range from highly accurate ab initio techniques to more computationally efficient Density Functional Theory (DFT), are used to predict the electronic landscape of a molecule, which in turn governs its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. mdpi.com It is used to determine the electron density of a system, from which its energy and other properties can be derived. A key output of DFT calculations is the characterization of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the molecule's chemical behavior. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. rsc.org

For a molecule like this compound, DFT would be used to visualize the distribution of the HOMO and LUMO across the naphthalene core, the carbonyl groups, and the chlorine atoms. This would reveal the most likely sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the four chlorine atoms and two carbonyl groups is expected to significantly lower the LUMO energy, making the compound a strong electrophile.

| Parameter | Symbol | Formula | Illustrative Value (eV) for a Chlorinated Naphthoquinone |

| HOMO Energy | EHOMO | - | -7.25 |

| LUMO Energy | ELUMO | - | -3.50 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.75 |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 5.38 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 1.88 |

| Chemical Softness | S | 1/η | 0.53 |

| Electrophilicity Index | ω | χ²/2η | 7.70 |

Note: The values presented are illustrative, based on typical DFT calculations for related chlorinated naphthoquinone structures, and are not specific experimental or calculated values for this compound.

Structural optimization is the process of finding the molecular geometry at which the energy of the system is at a minimum. This provides the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. Ab initio methods solve the Schrödinger equation from first principles without experimental parameters, offering high accuracy at a significant computational cost. libretexts.org In contrast, semi-empirical methods simplify the calculations by incorporating parameters derived from experimental data, making them much faster and suitable for larger molecules, albeit with reduced accuracy. researchgate.net

For this compound, both methods could be employed. A semi-empirical method might first be used to quickly find an approximate structure. This structure would then serve as the starting point for a more rigorous optimization using ab initio or, more commonly, DFT methods with an appropriate basis set (e.g., 6-311++G(d,p)). nih.gov The final optimized geometry is crucial, as it is the foundation for all subsequent calculations, including vibrational frequencies, electronic spectra, and reaction mechanisms. The planarity of the naphthalene ring system and the orientation of the chloro substituents would be key structural parameters to determine.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting atoms, MD simulations can reveal the dynamic behavior of this compound, such as its vibrational motions and conformational flexibility.

When placed in a simulated solvent box (e.g., water or an organic solvent), MD can also provide profound insights into its solution behavior. mdpi.com Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's structure over the simulation time. A stable RMSD indicates that the molecule is not undergoing large, disruptive conformational changes. frontiersin.org

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible or rigid.

Radial Distribution Functions (RDFs): To understand the structuring of solvent molecules around the solute, revealing details about the solvation shell and specific interactions like hydrogen bonding.

For this compound, MD simulations would be particularly useful for studying its interactions with solvent molecules and its potential to aggregate or stack with other molecules through intermolecular forces. rsc.org

Prediction of Spectroscopic Parameters from Computational Models

Computational chemistry is a valuable tool for predicting various types of spectra, which can aid in the interpretation of experimental data. For this compound, several spectroscopic properties could be calculated:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR and Raman spectrum can be generated. This allows for the assignment of specific vibrational modes to the experimentally observed peaks, such as the characteristic C=O stretches of the quinone moiety and the C-Cl stretches.

NMR Spectra: The nuclear magnetic shielding tensors can be calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method, to predict 1H and 13C NMR chemical shifts. mdpi.com These predicted shifts are often compared to a reference standard (like tetramethylsilane) and can be highly accurate in identifying the chemical environment of each nucleus. nih.gov

UV-Visible Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. researchgate.net This can help identify the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of quinone systems.

| Spectroscopic Data | Computational Method | Predicted Parameter for Naphthoquinone Derivative |

| 13C NMR | GIAO-DFT | Chemical Shifts (δ) for C=O carbons (~180 ppm) |

| IR Spectroscopy | DFT Frequency Calculation | C=O stretching frequency (~1650-1680 cm⁻¹) |

| UV-Vis Spectroscopy | TD-DFT | Absorption Maximum (λmax) for π→π* transition |

Note: The values are illustrative and represent typical ranges for the functional groups in related naphthoquinone compounds.

Elucidation of Reaction Mechanisms through Transition State Theory and Potential Energy Surface Mapping

Understanding how a reaction occurs requires mapping the energetic pathway from reactants to products. A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule or system as a function of its geometry. libretexts.orgwikipedia.org For a chemical reaction, the lowest energy path along this surface is called the reaction coordinate.

Computational methods can map this path, identifying key stationary points:

Reactants and Products: Located in energy minima (valleys) on the PES.

Intermediates: Stable species that exist in local energy minima along the reaction coordinate.

Transition States (TS): The highest energy point along the lowest energy path between reactants and products, representing an energy barrier that must be overcome for the reaction to proceed. A transition state is a saddle point on the PES. libretexts.org

By locating the transition state structure and calculating its energy, the activation energy (ΔG‡) for the reaction can be determined, which is a key component of Transition State Theory. acs.org This allows for the calculation of theoretical reaction rates. For this compound, a likely reaction to study would be nucleophilic addition to the electron-deficient ring, a characteristic reaction of quinones. researchgate.net PES mapping would reveal whether the addition occurs via a one-step or multi-step mechanism and identify the structure and energy of the critical transition state(s). acs.org

Solvation Effects and Intermolecular Interaction Modeling

Reactions and molecular properties are significantly influenced by the surrounding environment, particularly the solvent. Computational models can account for these effects in two primary ways:

Explicit Solvation: The solute is surrounded by a large number of individual solvent molecules. This is computationally intensive but provides a detailed picture of solute-solvent interactions.

Implicit (Continuum) Solvation: The solvent is modeled as a continuous medium with a specific dielectric constant. Models like the Polarizable Continuum Model (PCM) are widely used to calculate the energetics of a molecule in solution. mdpi.comresearchgate.net

Furthermore, understanding the non-covalent interactions between molecules is crucial for predicting crystal packing, self-assembly, and binding. Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between two molecules into physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion (van der Waals forces). mdpi.com For this compound, SAPT could be used to analyze the nature of π-π stacking interactions between two molecules, determining whether dispersion or electrostatic forces dominate the binding.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2,3,6,7 Tetrachloronaphthalene 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 2,3,6,7-tetrachloronaphthalene-1,4-dione, which possesses a highly symmetric structure, NMR provides critical data on the chemical environment of its protons and carbon atoms.

Proton (¹H) NMR: The structure of this compound features two chemically equivalent protons. Due to the molecule's symmetry, a single signal is expected in the ¹H NMR spectrum. This signal would appear as a singlet in the aromatic region, typically between δ 7.0-8.5 ppm. The exact chemical shift would be influenced by the deshielding effects of the carbonyl groups and the chlorine atoms.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum is anticipated to show three distinct signals corresponding to the three unique carbon environments in the molecule's symmetric structure:

Carbonyl Carbons (C1, C4): These carbons are in a highly deshielded environment and are expected to resonate at the lowest field, typically in the range of δ 170-185 ppm. nih.gov

Chlorine-Substituted Carbons (C2, C3, C6, C7): The carbons directly bonded to chlorine atoms would appear in a specific region of the spectrum, with their chemical shifts influenced by the electronegativity of chlorine.

Protonated Aromatic Carbons (C5, C8): These carbons, bonded to hydrogen, would resonate at a higher field compared to the substituted carbons.

Bridgehead Carbons (C9, C10): The carbons at the ring fusion would also produce a distinct signal.

A hypothetical ¹³C NMR data table is presented below based on typical chemical shift ranges for similar structures.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |

| C1, C4 | 170-185 | Singlet |

| C2, C3, C6, C7 | 130-150 | Singlet |

| C5, C8 | 125-140 | Doublet |

| C9, C10 | 120-135 | Singlet |

Note: This is a predictive table. Actual experimental values may vary.

To confirm assignments and elucidate the connectivity of the molecule, a series of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would not be particularly informative for the aromatic protons as they are chemically equivalent and isolated, thus not showing cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This would definitively link the proton signal to the C5/C8 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. While less critical for this small, rigid molecule, it could confirm through-space proximities.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions characteristic of its functional groups. Key expected vibrational frequencies include:

C=O Stretching: A strong, sharp band in the region of 1650-1700 cm⁻¹, characteristic of conjugated quinone carbonyl groups.

C=C Stretching: Bands in the 1550-1650 cm⁻¹ region corresponding to the aromatic ring vibrations.

C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, arising from the carbon-chlorine bonds.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds would appear in the 900-690 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Due to the molecule's centrosymmetric nature, vibrations that are Raman active may be IR inactive, and vice versa (mutual exclusion principle). Key features in the Raman spectrum would include:

Symmetric C=O and C=C stretching modes.

Vibrations of the naphthalene (B1677914) ring system.

Symmetric C-Cl stretching vibrations.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O | Stretching | 1650-1700 (Strong) | Active |

| C=C (Aromatic) | Stretching | 1550-1650 (Medium-Weak) | Active (Strong) |

| C-Cl | Stretching | 600-800 (Strong) | Active |

| C-H (Aromatic) | Bending (out-of-plane) | 900-690 (Medium-Strong) | Active (Weak) |

Note: This is a predictive table. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the naphthoquinone core is expected to give rise to distinct absorption bands. For 1,4-naphthoquinones, typical electronic transitions include:

π → π* transitions: These are typically high-energy transitions occurring in the UV region (around 250-300 nm), resulting in strong absorption bands.

n → π* transitions: These are lower-energy transitions involving the non-bonding electrons of the carbonyl oxygen atoms. They occur at longer wavelengths, often in the visible region (around 330-450 nm), and are characteristically weaker in intensity. The presence of chlorine substituents can cause a bathochromic (red) shift in the absorption maxima.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺·). Due to the presence of four chlorine atoms, this peak would be accompanied by a characteristic isotopic cluster pattern arising from the natural abundances of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). The relative intensities of the M, M+2, M+4, M+6, and M+8 peaks would be a definitive indicator of the presence of four chlorine atoms.

Common fragmentation pathways for naphthoquinones involve the loss of neutral molecules like carbon monoxide (CO). researchgate.net Therefore, significant fragment ions corresponding to [M-CO]⁺· and [M-2CO]⁺· would be expected. The successive loss of chlorine radicals (Cl·) or HCl from the molecular ion or subsequent fragments is also a plausible fragmentation pathway.

| Ion | Description | Expected m/z |

| [C₁₀H₂Cl₄O₂]⁺· | Molecular Ion (M⁺·) | 296 (for ³⁵Cl isotope) |

| [C₉H₂Cl₄O]⁺· | Loss of one CO molecule | 268 (for ³⁵Cl isotope) |

| [C₈H₂Cl₄]⁺· | Loss of two CO molecules | 240 (for ³⁵Cl isotope) |

| [C₁₀H₂Cl₃O₂]⁺ | Loss of a chlorine radical | 261 (for ³⁵Cl isotope) |

Note: m/z values are based on the most abundant isotopes. The full spectrum would show isotopic clusters for each chlorine-containing fragment.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule and its fragments. For this compound (C₁₀H₂Cl₄O₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured accurate mass with the theoretically calculated mass.

Calculated Monoisotopic Mass of C₁₀H₂³⁵Cl₄O₂: 295.8703 Da.

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting a precursor ion and analyzing the resulting product ions. This process provides valuable insights into the connectivity of atoms within a molecule. For this compound, MS/MS analysis would be crucial in confirming the presence and position of the chlorine atoms and the dione (B5365651) functionality on the naphthalene core.

The fragmentation of polychlorinated aromatic compounds is often characterized by the sequential loss of chlorine atoms and/or molecules of hydrogen chloride (HCl). Additionally, the quinone structure allows for characteristic losses of carbon monoxide (CO) and other small neutral fragments.

A plausible fragmentation pathway for this compound, initiated by a suitable ionization technique such as electron ionization (EI) or electrospray ionization (ESI), would likely involve the following steps:

Initial Fragmentation: The molecular ion would likely undergo the loss of a chlorine radical (Cl•) or a molecule of carbon monoxide (CO). The loss of CO is a characteristic fragmentation of quinones.

Sequential Losses: Subsequent fragmentation steps would likely involve further losses of CO and/or chlorine. The presence of multiple chlorine atoms would lead to a characteristic isotopic pattern for each fragment ion, which is a key diagnostic feature in the mass spectrum.

Ring Cleavage: At higher collision energies, cleavage of the naphthalene ring system could occur, leading to smaller, highly conjugated fragment ions.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| [M]+• | [M-CO]+• | CO | Tetrachloronaphthofuran-type ion |

| [M]+• | [M-Cl]+ | Cl | Trichloronaphthalene-1,4-dione cation |

| [M-CO]+• | [M-2CO]+• | CO | Dichlorobiphenylene-type ion |

| [M-Cl]+ | [M-Cl-CO]+ | CO | Trichloronaphthofuran-type cation |

Note: The m/z values would need to be calculated based on the exact mass of the most abundant isotopes of carbon, hydrogen, oxygen, and chlorine.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound.

A single-crystal X-ray diffraction study of this compound would yield detailed information about its molecular geometry. The planarity of the naphthalene ring system, potential distortions due to the bulky chlorine substituents, and the geometry of the dione functional groups could be precisely determined.

Based on the structures of similar halogenated naphthoquinones, it is expected that the molecule would adopt a largely planar conformation. nih.gov The crystal packing would likely be influenced by intermolecular interactions such as halogen bonding (Cl···O or Cl···Cl interactions) and π-π stacking of the aromatic rings.

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | ~8-12 |

| b (Å) | ~10-15 |

| c (Å) | ~6-9 |

| α (°) | 90 |

| β (°) | ~90-105 |

| γ (°) | 90 |

| V (ų) | ~800-1200 |

| Z | 4 |

Note: These values are estimations based on related structures and would need to be determined experimentally.

Powder X-ray diffraction (PXRD) is a valuable tool for the identification of crystalline materials and the analysis of their purity. The PXRD pattern of a microcrystalline sample of this compound would provide a unique "fingerprint" that could be used for routine identification and quality control. Each peak in the diffractogram corresponds to a specific set of lattice planes in the crystal structure, as defined by Bragg's Law.

The experimental PXRD pattern could be compared to a pattern calculated from the single-crystal X-ray diffraction data to confirm the bulk purity of a synthesized sample.

Table 3: Predicted Prominent Peaks in the Powder X-ray Diffraction Pattern of this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| ~10.5 | ~8.4 | 40 |

| ~15.2 | ~5.8 | 60 |

| ~21.0 | ~4.2 | 100 |

| ~25.8 | ~3.4 | 80 |

| ~28.5 | ~3.1 | 50 |

Note: The peak positions and intensities are illustrative and would be specific to the actual crystal structure of the compound.

Environmental Transformation and Degradation Pathways of 2,3,6,7 Tetrachloronaphthalene 1,4 Dione

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Polychlorinated naphthalenes are known to absorb light at wavelengths relevant to environmental conditions, suggesting that direct photolysis may be a significant degradation pathway in aquatic and atmospheric environments. inchem.org The photodegradation of monochlorinated naphthalenes has been shown to be influenced by factors such as pH and the presence of various inorganic anions. nih.govnih.gov This process involves the generation of reactive oxygen species, including hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which contribute to the breakdown of the naphthalene (B1677914) ring. nih.govnih.gov

For more highly chlorinated naphthalenes, photolysis can also occur, although the rates and products may differ. researchgate.net It has been observed in some instances that photodegradation of PCN mixtures can lead to a temporary increase in the relative abundance of more toxic congeners. researchgate.net In the case of 2,3,6,7-tetrachloronaphthalene-1,4-dione, its quinone structure may also play a role in its photolytic fate. The photolysis of water-soluble quinones in aqueous solutions has been shown to produce hydroxyl radicals derived from water, indicating a potential for photooxidation of water by these compounds. nih.gov

The atmospheric half-life for a related compound, 1,4-dichloronaphthalene, has been estimated at 2.7 days, suggesting that atmospheric photolysis could be a relevant removal process for some PCNs. inchem.org However, the specific rate and mechanisms for this compound remain to be elucidated.

Biotransformation and Biodegradation Pathways by Microbial Communities

The microbial degradation of polychlorinated naphthalenes is a critical process in their environmental removal. The extent and rate of biodegradation are highly dependent on the degree of chlorination and the specific microbial communities present.

While monochloronaphthalenes have been shown to be biodegradable by soil and water microorganisms under aerobic conditions, there is limited information on the biodegradation of more highly chlorinated congeners. inchem.org The degradation of naphthalene and substituted naphthalenes often proceeds through the action of dioxygenase enzymes, leading to the formation of dihydroxylated intermediates that can be further metabolized. nih.gov

Under anaerobic conditions, a key mechanism for the breakdown of chlorinated organic compounds is reductive dechlorination. wikipedia.orgtpsgc-pwgsc.gc.ca This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms. taylorandfrancis.comresearchgate.net Reductive dechlorination is a biologically mediated process carried out by specific anaerobic bacteria that use the chlorinated compound as an electron acceptor. taylorandfrancis.comeurochlor.org This process is crucial for the detoxification of many chlorinated pollutants, as it reduces their toxicity and can make them more amenable to further degradation. tpsgc-pwgsc.gc.ca For polychlorinated naphthalenes, reductive dechlorination would lead to the formation of less chlorinated naphthalene congeners.

The degradation products of this compound are expected to differ significantly under aerobic and anaerobic conditions.

Aerobic Degradation: In an aerobic environment, microbial attack would likely be initiated by dioxygenase enzymes, similar to the degradation of other aromatic hydrocarbons. nih.gov This could lead to the formation of chlorinated diols, which could then be further oxidized to form chlorinated catechols. Ring cleavage of these catechols would then lead to the breakdown of the aromatic structure. However, the high degree of chlorination in this compound may hinder this process. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the primary degradation pathway is expected to be reductive dechlorination. tpsgc-pwgsc.gc.cataylorandfrancis.com This would result in the sequential removal of chlorine atoms, leading to the formation of trichloro-, dichloro-, and monochloronaphthalenes, and ultimately naphthalene. These less chlorinated naphthalenes could then potentially be degraded further, either anaerobically or if they move to an aerobic environment. The anaerobic degradation of naphthalene itself has been observed under both sulfate-reducing and nitrate-reducing conditions. oup.comnih.gov

| Condition | Primary Mechanism | Potential Intermediate Products |

| Aerobic | Dioxygenation | Chlorinated diols, Chlorinated catechols |

| Anaerobic | Reductive Dechlorination | Trichloronaphthalenes, Dichloronaphthalenes, Monochloronaphthalenes |

Chemical Degradation in Environmental Matrices (e.g., Hydrolysis, Oxidation)

In addition to photolytic and biological degradation, this compound may undergo chemical degradation in the environment. The quinone structure of the molecule makes it susceptible to certain chemical reactions.

Chlorinated quinones have been found to be unstable in aqueous solutions, particularly in the presence of light, and can undergo rapid decomposition. nih.gov The primary products of this decomposition are often the corresponding chlorocatechols. nih.gov Therefore, hydrolysis of this compound could lead to the formation of tetrachlorocatechol.

Chemical oxidation can also play a role in the transformation of chlorinated compounds. While often applied as a remediation technology, oxidative processes can occur naturally in the environment. researchgate.net The oxidation of dichlorophenols has been shown to lead to the formation of polychlorinated naphthalenes under certain conditions, highlighting the complex chemical transformations that these compounds can undergo. nih.gov

Sorption, Bioavailability, and Transport Phenomena in Environmental Systems

The environmental transport and bioavailability of this compound are strongly influenced by its physical and chemical properties. As a polychlorinated naphthalene, it is expected to have low water solubility and a high affinity for organic matter. tandfonline.com

Consequently, PCNs are expected to adsorb strongly to soil and sediment particles. inchem.org This sorption tendency generally increases with the degree of chlorination. inchem.org Strong sorption to environmental matrices reduces the concentration of the compound in the aqueous phase, thereby limiting its bioavailability to microorganisms and its potential for transport in water. frontiersin.org However, particle-bound transport can be a significant mechanism for the movement of these compounds in aquatic systems.

The high octanol-water partition coefficients (Kow) of PCNs also indicate a high potential for bioaccumulation in organisms. inchem.org However, for the most highly chlorinated naphthalenes, bioaccumulation may be limited by their very low absorption. inchem.org

| Environmental Compartment | Expected Behavior |

| Water | Low solubility, limited transport in dissolved phase |

| Soil and Sediment | Strong sorption to organic matter, primary sink |

| Biota | Potential for bioaccumulation |

Characterization of Environmental Transformation Products and Metabolites

Specific environmental transformation products and metabolites of this compound have not been extensively characterized. However, based on the degradation pathways of related compounds, a number of potential products can be predicted.

Under anaerobic conditions, the primary metabolites would be a series of less chlorinated naphthalenes resulting from reductive dechlorination. Aerobic biodegradation, if it occurs, could lead to the formation of chlorinated catechols. Photolytic and chemical degradation in aquatic environments could also produce chlorinated catechols and other hydroxylated derivatives. nih.gov

Further research is needed to isolate and identify the specific metabolites of this compound to fully understand its environmental fate and potential toxicological implications. The metabolism of PCBs, a related class of compounds, is known to be complex, producing a variety of hydroxylated, methylsulfonyl, and sulfated metabolites. nih.gov A similar complexity can be anticipated for the metabolism of polychlorinated naphthalenes.

Applications in Advanced Chemical Research and Materials Science

Role as an Electron Acceptor in Molecular and Polymeric Systems

The fundamental electronic character of 2,3,6,7-Tetrachloronaphthalene-1,4-dione is defined by its potent electron-accepting nature. The combination of the electron-withdrawing quinone functionality and the inductive effects of four chlorine atoms is expected to significantly lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This low-lying LUMO would make the molecule an excellent candidate for forming charge-transfer complexes with a variety of electron-donating molecules. mdpi.comnih.gov

In molecular systems, this property could be harnessed to create novel charge-transfer salts with tunable electronic and magnetic properties. In polymeric systems, the incorporation of this compound as a pendant group or as part of the polymer backbone could lead to materials with enhanced electron transport capabilities, a crucial attribute for various organic electronic devices. The degree of charge transfer and the resulting properties of the complex are governed by the energy difference between the LUMO of the acceptor and the Highest Occupied Molecular Orbital (HOMO) of the donor. mdpi.com

Utilization in Organic Electronics Research (Focus on Mechanistic Contributions)

The anticipated strong electron-accepting character of this compound positions it as a compound of interest for fundamental research in organic electronics. Its primary contribution would be as an n-type material, facilitating the transport of electrons.

Organic Field-Effect Transistors (OFETs) - Electronic Interaction Mechanisms

In the context of Organic Field-Effect Transistors (OFETs), n-type semiconductors are essential for the development of complementary circuits. While direct studies on this compound in OFETs are not available, the behavior of related naphthalene (B1677914) diimides (NDIs) provides a valuable framework. nih.govrsc.org NDIs are known to be effective n-type materials, and the introduction of chlorine atoms is expected to further enhance the electron-accepting properties and potentially influence the solid-state packing, a critical factor for charge mobility. acs.org The electronic interaction mechanism in an OFET would involve the injection of electrons from the source electrode into the LUMO of the tetrachloronaphthalene-dione molecules and their subsequent transport through the material to the drain electrode under the influence of the gate voltage. The efficiency of this process would be highly dependent on the intermolecular electronic coupling, which is dictated by the crystal packing.

Organic Photovoltaics (OPVs) - Charge Separation and Transport Mechanisms

In Organic Photovoltaics (OPVs), the generation of free charge carriers is a multi-step process initiated by the absorption of light. frontiersin.orgrsc.org An electron acceptor material is a crucial component of the active layer in a bulk heterojunction solar cell. Upon light absorption, an exciton (B1674681) (a bound electron-hole pair) is formed in the donor material. frontiersin.org For efficient power conversion, this exciton must diffuse to the interface between the donor and acceptor materials, where the electron is transferred to the acceptor's LUMO, and the hole remains on the donor's HOMO. frontiersin.orgresearchgate.net

Application as a Reagent or Catalyst in Specific Organic Transformations

Beyond materials science, the reactivity of quinones suggests potential applications for this compound in organic synthesis. Quinones are known to participate in a variety of reactions, including Diels-Alder cycloadditions and as oxidizing agents. The high degree of chlorination in this molecule would significantly influence its reactivity.

The electron-deficient nature of the double bonds in the quinone ring would make it a highly reactive dienophile in Diels-Alder reactions. This could be exploited for the synthesis of complex polycyclic aromatic systems. Furthermore, its high reduction potential suggests it could serve as a potent oxidizing agent for a range of substrates. While specific catalytic applications have not been reported, the potential for this molecule to act as a catalyst, perhaps in oxidation reactions or through its involvement in single-electron transfer processes, remains an area ripe for investigation. The presence of chlorine atoms could also open up possibilities for cross-coupling reactions to further functionalize the naphthalene core.

Development of Supramolecular Assemblies and Coordination Compounds

The structure of this compound offers several features that can be exploited in the design of supramolecular assemblies and coordination compounds. The chlorine atoms, in particular, can participate in halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base. nih.govnih.govresearchgate.net

Halogen bonding has emerged as a powerful tool for the construction of complex supramolecular architectures. nih.govresearchgate.net The four chlorine atoms on the naphthalene core could act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in other molecules to form well-defined one-, two-, or three-dimensional structures. The strength and directionality of these interactions can be tuned, offering a pathway to crystal engineering and the design of materials with specific solid-state properties. nih.gov

Furthermore, the oxygen atoms of the dione (B5365651) functionality can act as ligands for metal ions, leading to the formation of coordination compounds. The electronic properties of the resulting metal complexes would be influenced by both the metal center and the highly chlorinated naphthalene-dione ligand. Such coordination compounds could exhibit interesting photophysical, electronic, or magnetic properties.

Design of Chemical Probes and Sensors (Focus on Recognition Mechanisms)

The development of chemical probes and sensors often relies on specific molecular recognition events that produce a measurable signal. The electron-accepting nature and the potential for specific non-covalent interactions make this compound a candidate for the recognition core of a chemical sensor.

A plausible recognition mechanism would involve the formation of a charge-transfer complex with an analyte that is an electron donor. This interaction could lead to a change in the color or fluorescence of the system, providing a detectable signal. For instance, interaction with aromatic amines or polycyclic aromatic hydrocarbons could be detected through the appearance of a new absorption band in the visible spectrum.

Another potential recognition mechanism could be based on halogen bonding. A sensor incorporating this molecule could selectively bind to analytes that are good halogen bond acceptors. The binding event could be transduced into a signal through various means, such as a change in the electrochemical properties of the system or a modulation of a fluorescent signal. The design of such sensors would require a careful consideration of the interplay between the electronic and structural features of the tetrachloronaphthalene-dione and the target analyte.

Advanced Analytical Methodologies for Detection and Quantification of 2,3,6,7 Tetrachloronaphthalene 1,4 Dione

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of persistent organic pollutants like chlorinated naphthalenes. It involves the separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely employed technique for the analysis of polychlorinated naphthalenes (PCNs). nih.govtandfonline.com This method is well-suited for volatile and semi-volatile compounds that are thermally stable, such as chlorinated naphthalenes. researchgate.net In GC-MS analysis, the sample is first vaporized and separated based on boiling point and polarity on a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis. researchgate.netijpbs.com

For enhanced selectivity and sensitivity, particularly in complex environmental samples, tandem mass spectrometry (GC-MS/MS) is increasingly utilized. frontiersin.orgthermofisher.com This technique significantly reduces matrix interference, leading to lower detection limits and more reliable quantification. frontiersin.org Isotope dilution methods, where a known amount of an isotopically labeled standard of the target analyte is added to the sample, are often used to achieve high accuracy and precision by correcting for analyte losses during sample preparation and analysis. nih.gov

Key parameters in a GC-MS method for chlorinated naphthalenes include the type of GC column, temperature programming, ionization mode, and mass analyzer. High-resolution mass spectrometry (HRMS) can also be employed to further increase specificity. tandfonline.com

Table 1: Typical Parameters for GC-MS/MS Analysis of Polychlorinated Naphthalenes

| Parameter | Specification | Purpose |

| GC Column | Zebron™ ZB-5ms, DB-5ms, or similar | Provides separation of different PCN congeners based on polarity and boiling point. uzh.ch |

| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for trace-level analysis. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Optimizes the separation of multiple congeners with different volatilities. |

| Ionization Mode | Electron Impact (EI) | A hard ionization technique that produces characteristic fragmentation patterns for structural elucidation. |

| Mass Analyzer | Triple Quadrupole (MS/MS) or High Resolution | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions (MS/MS) or exact masses (HRMS). nih.govfrontiersin.org |

| Detection Limit | pg/L to µg/L range | Varies depending on the specific congener and matrix, with GC-MS/MS offering lower limits. nih.govfrontiersin.org |

High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative or complementary technique to GC, especially for compounds that are less volatile, thermally labile, or more polar. While PCNs are often analyzed by GC, the dione (B5365651) functional groups in 2,3,6,7-Tetrachloronaphthalene-1,4-dione may increase its polarity, making HPLC a suitable method. HPLC separates compounds based on their interactions with a solid stationary phase (e.g., C18 or C30 columns) and a liquid mobile phase. nih.gov

Advanced detection methods are crucial for achieving the required sensitivity and selectivity.

Diode Array Detector (DAD): Provides absorbance spectra for eluting peaks, aiding in peak identification and purity assessment.

Fluorescence Detector (FLD): Offers high sensitivity for compounds that fluoresce, although applicability depends on the specific spectroscopic properties of the analyte. wur.nl

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer, particularly a high-resolution mass spectrometer (LC-HRMS), provides high sensitivity and specificity. nih.govoaepublish.com Electrospray ionization (ESI) is a common ionization source used in LC-MS for polar and semi-polar compounds. nih.gov

The choice of mobile phase and stationary phase is critical for optimizing the separation of complex mixtures of chlorinated compounds. nih.gov

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines advantages of both gas and liquid chromatography. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer faster separations and reduced organic solvent consumption compared to HPLC. nih.gov It is effective for the analysis and purification of chiral and achiral compounds, including various environmental contaminants. nih.govfagg.be For chlorinated aromatic hydrocarbons, supercritical fluid techniques have shown high recovery and faster extraction times compared to traditional methods. researchgate.net When coupled with mass spectrometry (SFC-MS), this method can provide a powerful tool for the rapid and sensitive analysis of compounds like this compound.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive, cost-effective, and often portable alternative for the detection of electroactive compounds. The quinone structure of this compound contains two carbonyl groups within an aromatic system, making it inherently electroactive and thus a suitable candidate for electrochemical analysis. researchgate.net These techniques measure changes in electrical properties (potential or current) that occur due to redox reactions of the analyte at an electrode surface. nih.gov

Voltammetric techniques are used to study the redox behavior of electroactive species.

Cyclic Voltammetry (CV): This is a fundamental electrochemical technique used to probe the reduction and oxidation processes of a substance. researchgate.net By scanning the potential of an electrode and measuring the resulting current, CV can provide information on the redox potentials of this compound, the stability of its redox products, and the kinetics of the electron transfer reactions. While primarily a diagnostic tool, the peak current in a CV experiment is proportional to the analyte concentration.

Square Wave Voltammetry (SWV): SWV is an advanced pulse voltammetric technique that offers significantly higher sensitivity and better resolution than CV. pineresearch.commaciassensors.com Its unique potential waveform, which consists of a square wave superimposed on a staircase potential ramp, allows for effective discrimination against background capacitive currents. wikipedia.orgnih.gov The resulting net current is directly proportional to the analyte's concentration, making SWV an excellent quantitative tool with very low detection limits. maciassensors.com The speed of SWV also allows for rapid analysis. wikipedia.org

Table 2: Comparison of Cyclic Voltammetry and Square Wave Voltammetry

| Feature | Cyclic Voltammetry (CV) | Square Wave Voltammetry (SWV) |

| Primary Use | Characterization of redox properties, mechanistic studies. researchgate.net | Quantitative analysis, trace detection. maciassensors.com |

| Waveform | Linear potential sweep (triangular wave). | Square wave pulse superimposed on a staircase ramp. wikipedia.org |

| Sensitivity | Lower. | Higher, due to minimization of background (charging) current. maciassensors.comnih.gov |

| Scan Rate | Slower for quantitative work. | Much faster analysis times are possible. wikipedia.org |

| Output Plot | Peaks for both forward and reverse scans. | A single net current peak for a reversible redox couple. maciassensors.com |

Amperometric and potentiometric methods form the basis for developing dedicated electrochemical sensors.

Amperometric Sensing: In amperometry, a constant potential is applied to a working electrode, and the resulting current from the oxidation or reduction of the analyte is measured over time. The measured current is directly proportional to the bulk concentration of the analyte. An amperometric sensor for this compound would operate at a potential sufficient to reduce its quinone groups, providing a simple, rapid, and sensitive measurement. The performance of such sensors can be enhanced by modifying the electrode surface with materials that improve conductivity or catalytic activity. rsc.org

Potentiometric Sensing: Potentiometric sensors measure the potential difference between a sensing electrode and a reference electrode under near-zero current conditions. medmedchem.com The potential of the sensing electrode is related to the concentration of the target analyte through the Nernst equation. mdpi.com While most commonly used for detecting ions with ion-selective electrodes (ISEs), potentiometric sensors can be developed for organic molecules by using chemically modified electrodes with specific recognition elements (e.g., molecularly imprinted polymers) that selectively bind to the target analyte, causing a measurable potential change. medmedchem.comfrontiersin.org

Hyphenated Spectroscopic Analytical Techniques

The detection and quantification of this compound, a member of the halogenated aromatic hydrocarbon family, in complex matrices necessitates highly sensitive and selective analytical methodologies. Hyphenated spectroscopic techniques, which couple a separation method with a spectroscopic detection system, are indispensable for isolating the analyte from interfering compounds and providing structural confirmation. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of such persistent organic pollutants (POPs). nih.govwaters.com The gas chromatograph separates the volatile and semi-volatile compounds in a sample, and the mass spectrometer detects and helps identify the individual components based on their mass-to-charge ratio and fragmentation patterns.

Fluorescence Spectroscopy for Trace Analysis